molecular formula C21H16F2N4O2 B2614590 N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-00-3

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2614590
CAS No.: 921514-00-3
M. Wt: 394.382
InChI Key: YXQBKZBEBZQCQN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic core with a 3-oxo group, a 2-phenyl substituent, and a 5-ethyl chain. The carboxamide group at position 7 is linked to a 3,4-difluorophenyl moiety.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-2-26-11-15(20(28)24-13-8-9-17(22)18(23)10-13)19-16(12-26)21(29)27(25-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQBKZBEBZQCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-Difluorophenyl Group: This step may involve a substitution reaction where a difluorophenyl group is introduced to the core structure.

    Addition of the Ethyl and Phenyl Groups: These groups can be added through alkylation and arylation reactions, respectively.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using nucleophiles or electrophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has diverse applications in scientific research, including:

    Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • Target Compound : 5-Ethyl group (C₂H₅).
  • Analog 1 (923233-41-4): 5-Propyl group (C₃H₇). The longer alkyl chain increases lipophilicity (clogP ≈ +0.5 vs.
  • Analog 2 (923226-49-7) : 5-Benzyl group (C₆H₅-CH₂). The bulky aromatic substituent may improve π-π stacking interactions in target binding but could introduce steric hindrance .

Carboxamide Substituent Modifications

  • Target Compound : N-(3,4-difluorophenyl). The electron-withdrawing fluorine atoms enhance metabolic stability and modulate electronic properties, favoring interactions with hydrophobic binding pockets .
  • Analog 3 (923682-25-1): N-(4-ethoxyphenyl).
  • Analog 4 (923233-41-4) : N-(2-methoxyethyl). The flexible, polar side chain may enhance solubility (e.g., logS ≈ -3.5 vs. -4.2 for difluorophenyl) but reduce target specificity due to weaker aromatic interactions .

Core Structure Comparisons

  • Analog 5 (EP 4 374 877 A2): Pyrrolo[1,2-b]pyridazine core with trifluoromethyl and morpholine substituents. The morpholine ring introduces hydrogen-bonding capacity, a feature absent in the target compound .

Data Table: Key Structural and Molecular Features

Compound ID Position 5 Substituent Carboxamide Substituent Molecular Formula Molecular Weight Notable Features
Target Compound Ethyl (C₂H₅) 3,4-Difluorophenyl C₂₂H₁₈F₂N₄O₂ 420.4 High metabolic stability, moderate lipophilicity
923233-41-4 Propyl (C₃H₇) 2-Methoxyethyl C₁₉H₂₂N₄O₃ 354.4 Enhanced solubility, flexible side chain
923682-25-1 Ethyl (C₂H₅) 4-Ethoxyphenyl C₂₃H₂₃N₄O₃ 419.5 Increased polarity, reduced binding affinity
923226-49-7 Benzyl (C₆H₅-CH₂) Cycloheptyl C₂₇H₂₈N₄O₂ 452.5 Steric bulk, improved π-π interactions

Biological Activity

N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including its effects on cancer cells and its mechanism of action.

Chemical Structure

The compound is characterized by a complex pyrazolo[4,3-c]pyridine core with a carboxamide functional group and difluorophenyl substitution. Its structural formula can be represented as follows:

C19H16F2N2O=N 3 4 difluorophenyl 5 ethyl 3 oxo 2 phenyl 2H 3H 5H pyrazolo 4 3 c pyridine 7 carboxamide\text{C}_{19}\text{H}_{16}\text{F}_2\text{N}_2\text{O}=\text{N 3 4 difluorophenyl 5 ethyl 3 oxo 2 phenyl 2H 3H 5H pyrazolo 4 3 c pyridine 7 carboxamide}

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class may exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
    • In vitro assays showed IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer cell lines.
    • A study indicated that it inhibited cell proliferation with an EC50 of approximately 10–100 nM in BRCA-deficient models .
  • Apoptosis Induction : The compound has been reported to enhance caspase activity significantly at concentrations as low as 1 μM in MDA-MB-231 cells, indicating its potential as an apoptosis inducer .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessCell Lines Tested
AntiproliferationIC50: 10–100 nMMDA-MB-231 (Breast)
Apoptosis InductionEnhanced caspase activity (1.33–1.57x)MDA-MB-231 (Breast)
PARP InhibitionIC50: 3.8 nM for PARP1BRCA-deficient models

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor reduction compared to controls.
  • Combination Therapies : Preliminary investigations suggest that this compound may enhance the effects of existing chemotherapeutics when used in combination therapies.

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